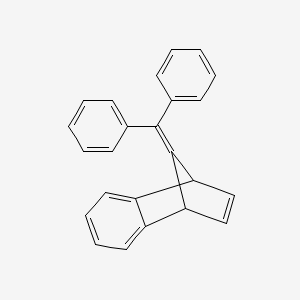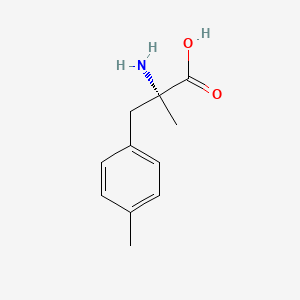
D-Phenylalanine, alpha,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,4-Dimethyl-D-phenylalanine is a derivative of the amino acid phenylalanine It is characterized by the presence of two methyl groups attached to the alpha carbon and the fourth carbon of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha,4-Dimethyl-D-phenylalanine can be synthesized using several methods. One common approach is the Strecker synthesis, which involves the addition of cyanide ion to an imine, forming an alpha-amino nitrile. This intermediate is then hydrolyzed with strong acid to yield the desired amino acid . Another method involves asymmetric hydrogenation, which has been used for the large-scale synthesis of substituted D-phenylalanine derivatives .
Industrial Production Methods
Industrial production of alpha,4-Dimethyl-D-phenylalanine typically involves the use of biocatalytic cascades, which allow for the stereoinversion and deracemization of phenylalanine derivatives. These methods are efficient and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,4-Dimethyl-D-phenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amino and carboxyl groups, as well as the phenyl ring.
Common Reagents and Conditions
Common reagents used in the reactions of alpha,4-Dimethyl-D-phenylalanine include strong acids for hydrolysis, cyanide ions for the Strecker synthesis, and hydrogenation catalysts for asymmetric hydrogenation .
Major Products Formed
The major products formed from the reactions of alpha,4-Dimethyl-D-phenylalanine include various substituted phenylalanine derivatives, which can be further modified for specific applications .
Applications De Recherche Scientifique
Alpha,4-Dimethyl-D-phenylalanine has several scientific research applications:
Mécanisme D'action
The mechanism of action of alpha,4-Dimethyl-D-phenylalanine involves its interaction with various molecular targets and pathways. It acts as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound undergoes transamination reactions, forming intermediates that participate in the tryptophan catabolic pathway . These intermediates can modulate the activity of ionotropic excitatory amino acid receptors, among other targets .
Comparaison Avec Des Composés Similaires
Alpha,4-Dimethyl-D-phenylalanine can be compared with other phenylalanine derivatives, such as alpha-methyl-D-phenylalanine and N,N-dimethyl-L-phenylalanine . These compounds share similar structural features but differ in their specific substitutions and stereochemistry. The unique methylation pattern of alpha,4-Dimethyl-D-phenylalanine distinguishes it from these related compounds, contributing to its distinct chemical and biological properties.
List of Similar Compounds
- Alpha-methyl-D-phenylalanine
- N,N-dimethyl-L-phenylalanine
- Alpha-methyl-L-proline
- L-phenylalanine methyl ester hydrochloride
Conclusion
Alpha,4-Dimethyl-D-phenylalanine is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural properties and reactivity make it a valuable tool in the synthesis of complex molecules and the study of biochemical pathways.
Propriétés
Numéro CAS |
422568-69-2 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(2R)-2-amino-2-methyl-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)7-11(2,12)10(13)14/h3-6H,7,12H2,1-2H3,(H,13,14)/t11-/m1/s1 |
Clé InChI |
PCCIIERYHXGLHZ-LLVKDONJSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C[C@](C)(C(=O)O)N |
SMILES canonique |
CC1=CC=C(C=C1)CC(C)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14146247.png)
![(Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14146248.png)
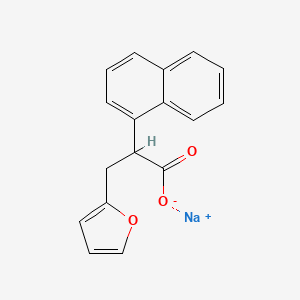
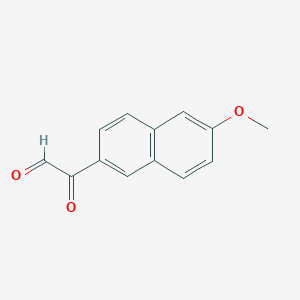
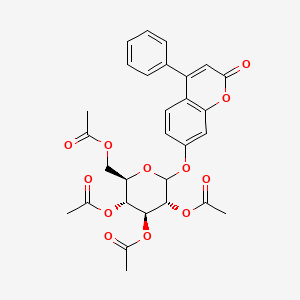
![3-(4-fluorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B14146283.png)
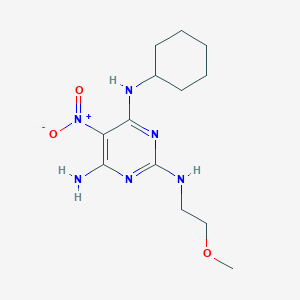
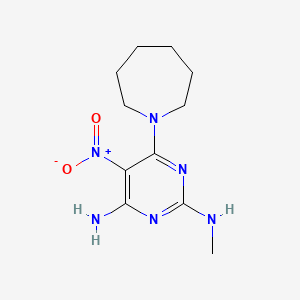
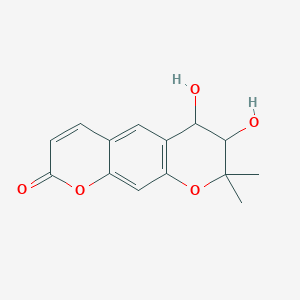
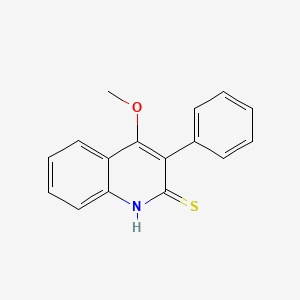
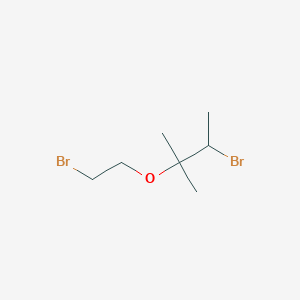
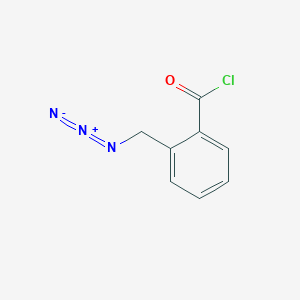
![(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid](/img/structure/B14146338.png)
